4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol is an organic compound that features a phenol group substituted with a trimethylsilyl-ethynyl group. This compound is notable for its applications in organic synthesis and material science due to its unique structural properties.
Scientific Research Applications
4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials[][1].
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions[][1].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and organometallic compounds are employed under basic or acidic conditions[][1].
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and corresponding reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used[][1].
Comparison with Similar Compounds
Similar Compounds
- 4-((Trimethylsilyl)ethynyl)benzaldehyde
- 4-((Trimethylsilyl)ethynyl)aniline
- 4-((Trimethylsilyl)ethynyl)benzoic acid
Properties
IUPAC Name |
4-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18OSi/c1-21(2,3)15-14-18-8-6-16(7-9-18)4-5-17-10-12-19(20)13-11-17/h6-13,20H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHVPFCDJGGINA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18OSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474292 |
Source
|
Record name | 4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910467-75-3 |
Source
|
Record name | 4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.